Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .
Mechanism of Action
Mode of Action
Pyrrole rings can participate in a variety of chemical reactions, potentially allowing Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to interact with its targets in diverse ways .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound might affect
Action Environment
It is known that the compound is a solid at room temperature and has a melting point of 166 °c . It is also known to be stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
Reaction with Phosphorus Oxychloride: The starting material is reacted with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane at low temperatures (4°C to 18°C) to introduce the formyl group.
Industrial Production Methods: Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to corresponding alcohols.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors .
- Employed in the synthesis of substituted pyrrole products .
Biology and Medicine:
- Investigated for its potential in synthesizing compounds with anticancer activity .
- Utilized in the development of molecules with biological activity against selected cancer cell lines .
Industry:
- Applied in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
Pyrrole-3-carbonitrile, 5-formyl-2,4-dimethyl-: Contains a nitrile group instead of the carboxylate ester.
Uniqueness:
- The presence of both formyl and ethyl ester groups in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.
- Its unique structure allows for specific reactivity patterns that are not observed in its analogs.
Properties
IUPAC Name |
ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDISALBEIGGPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176417 | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-59-9 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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